molecular formula C11H9NO B1272047 3-Hydroxy-5-phenylpyridine CAS No. 31676-55-8

3-Hydroxy-5-phenylpyridine

Cat. No. B1272047
CAS RN: 31676-55-8
M. Wt: 171.19 g/mol
InChI Key: NUTMKQSGPRZCAU-UHFFFAOYSA-N
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Description

3-Hydroxy-5-phenylpyridine is a compound that belongs to the class of hydroxypyridines, which are known for their diverse chemical properties and applications. While the specific compound 3-Hydroxy-5-phenylpyridine is not directly synthesized or characterized in the provided papers, related compounds and their properties have been studied extensively. For instance, the synthesis of various hydroxypyridine derivatives has been reported, which often serve as key intermediates in the production of more complex molecules .

Synthesis Analysis

The synthesis of hydroxypyridine derivatives can be achieved through different methods. One approach is the hetero-Diels-Alder reaction, which has been used to create polysubstituted 3-hydroxypyridines in a single step, demonstrating good functional group tolerance . Another method involves the aminomethylation of hydroxypyridines, which is directed primarily to specific positions on the pyridine ring . Additionally, the synthesis of 2-allylseleno-3,5-dicyano-6-hydroxy-4-phenylpyridine has been carried out, showcasing the potential for creating diverse substituted pyridines .

Molecular Structure Analysis

The molecular structure of hydroxypyridine derivatives can be complex and is often determined using X-ray crystallography. For example, the crystal structure of a related compound, 2-allylseleno-3,5-dicyano-6-hydroxy-4-phenylpyridine, reveals that the molecules are linked by hydrogen bonds forming dimers, with the allyl substituent being approximately perpendicular to the heterocyclic plane . This kind of structural information is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Hydroxypyridines can undergo various chemical reactions, including nitration, which has been observed to occur preferentially at specific positions on the phenyl and pyridine rings . The introduction of a hydroxy group into the pyridine molecule can facilitate the course of such reactions . Additionally, the reactivity of hydroxypyridines with lipid oxidation products has been studied, revealing pathways for the formation of these compounds during food processing .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxypyridines are influenced by their molecular structure. For instance, the presence of substituents such as the allyl group can affect the crystalline state and the formation of hydrogen bonds . The reactivity of these compounds with various reagents, such as ammonia-producing compounds, can lead to the formation of different pyridine derivatives under specific conditions like temperature and pH . The nitration of hydroxypyridines also showcases the influence of substituents on the reactivity and the direction of electrophilic substitution .

Scientific Research Applications

Herbicidal Activity

  • Summary of Application : Phenylpyridine moiety-containing pyrazole derivatives have been found to have herbicidal activity . These compounds were designed, synthesized, and identified via NMR and HRMS .
  • Methods of Application : The herbicidal activities of these compounds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 .
  • Results or Outcomes : The bioassay revealed that a few compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment . For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone .

Anti-inflammatory Activities

  • Summary of Application : Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, display a range of pharmacological effects including anti-inflammatory .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Pyridinium Salts in Synthetic Routes and Reactivity

  • Summary of Application : Pyridinium salts, which include structures like 3-Hydroxy-5-phenylpyridine, are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
  • Methods of Application : This review highlights the pyridinium salts in terms of their synthetic routes and reactivity .
  • Results or Outcomes : Pyridinium salts have shown importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Polyhydroxyalkanoates (PHAs) Biocomposites

  • Summary of Application : Poly (3-hydroxybutyrate-co-3-hydroxyvalerate), PHBV, is one of the most studied members of the PHAs family, with numerous applications .
  • Methods of Application : Much research has been focused on improving its properties by forming composites and to utilize these produced composites for a wide spectrum of very promising applications .
  • Results or Outcomes : The resultant biocomposites were characterized, tested and found promising to be utilized in a wide spectrum of applications, namely packaging, tissue engineering and drug delivery systems .

Pyridinium Salts in Synthetic Routes and Reactivity

  • Summary of Application : Pyridinium salts, which include structures like 3-Hydroxy-5-phenylpyridine, are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
  • Methods of Application : This review highlights the pyridinium salts in terms of their synthetic routes and reactivity .
  • Results or Outcomes : Pyridinium salts have shown importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Anticancer Targeting Agents

  • Summary of Application : Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The review focuses on different pyridine targets as anticancer and their pharmacophoric elements controlling its activity .

Safety And Hazards

The safety data sheet for 3-Hydroxy-5-phenylpyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-phenylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-6-10(7-12-8-11)9-4-2-1-3-5-9/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTMKQSGPRZCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376557
Record name 5-phenylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-phenylpyridine

CAS RN

31676-55-8
Record name 5-Phenyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31676-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-phenylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenylpyridin-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JY Lu, HD Arndt - The Journal of Organic Chemistry, 2007 - ACS Publications
The 1-azadiene hetero Diels−Alder reaction of silylated enol oximes with alkynes was investigated and was optimized to furnish 2,5,6-trisubstituted 3-hydroxypyridines in high yields in …
Number of citations: 81 pubs.acs.org

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